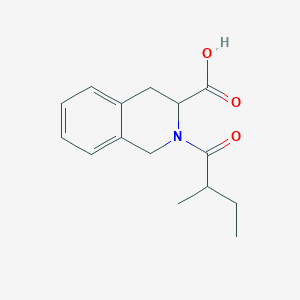

2-(2-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-3-10(2)14(17)16-9-12-7-5-4-6-11(12)8-13(16)15(18)19/h4-7,10,13H,3,8-9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRWMRWIJLYVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CC2=CC=CC=C2CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to reduce specific functional groups, such as nitro groups to amines.

Substitution: Substitution reactions can be employed to replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are often used.

Major Products Formed:

Oxidation: Products can include carboxylic acids, ketones, and alcohols.

Reduction: Reduced products may include amines and alcohols.

Substitution: Substitution reactions can yield halogenated compounds, ethers, and esters.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that compounds similar to 2-(2-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibit significant antioxidant activity. These properties are crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases .

1.2 Neuroprotective Effects

Studies have shown that tetrahydroisoquinoline derivatives possess neuroprotective effects. They may help in the management of conditions like Parkinson's disease and Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival . The specific compound discussed may enhance these effects due to its structural attributes.

1.3 Potential as an Angiotensin-Converting Enzyme (ACE) Inhibitor

Recent investigations into proline derivatives have suggested that compounds with similar structures can act as ACE inhibitors, which are vital in treating hypertension and heart failure. The modification of the isoquinoline structure could lead to enhanced efficacy and selectivity in this role .

Biochemistry

2.1 Buffering Agent in Cell Cultures

this compound has been identified as a non-ionic organic buffering agent suitable for maintaining pH levels in cell culture environments. It is effective within a pH range of 6-8.5, making it valuable for various biological applications where pH stability is critical .

2.2 Role in Enzyme Inhibition Studies

The compound can serve as a substrate or inhibitor in enzyme studies due to its structural resemblance to natural substrates. This property allows researchers to investigate enzyme kinetics and mechanisms of action effectively .

4.1 Neuroprotective Study

In a study examining the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress, it was found that these compounds significantly reduced cell death and improved cell viability compared to controls. The specific mechanisms involved included the modulation of apoptotic pathways and enhancement of antioxidant defenses.

4.2 Antihypertensive Research

A series of experiments assessing the antihypertensive potential of modified isoquinoline derivatives revealed that certain compounds inhibited ACE activity effectively. This suggests that further development of this compound could yield promising antihypertensive agents.

Mechanism of Action

The mechanism by which 2-(2-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-(2-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and related compounds:

Key Comparative Analysis

- Structural Rigidity and Peptidomimetics: The unsubstituted Tic scaffold (C₁₀H₁₁NO₂) is a conformationally constrained Phe analogue, enabling precise spatial orientation in peptide chains . However, this substitution may reduce compatibility with peptide synthesis protocols requiring free amines .

- Biological Activity: Opioid Receptor Interactions: Derivatives like JDTic (a Tic-based kappa opioid antagonist) highlight the role of bulky acyl groups (e.g., 2-methylbutanoyl) in enhancing receptor selectivity . The target compound’s 2-methylbutanoyl group may similarly influence binding to opioid receptors. Enzyme Inhibition: Tic derivatives with sulfonyl or aromatic groups (e.g., 2-fluorobenzenesulfonyl) show promise in enzyme inhibition due to enhanced electron-withdrawing effects . The 2-methylbutanoyl group’s steric bulk may limit such interactions compared to smaller substituents.

- In contrast, KY-021’s benzyl and ethoxy groups contribute to its high potency and metabolic stability .

- Synthetic Accessibility: The target compound is synthesized via coupling of Boc-protected Tic with 2-methylbutanoyl chloride, followed by deprotection . This method contrasts with KY-021’s multi-step synthesis involving oxazole ring formation .

Biological Activity

2-(2-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of the tetrahydroisoquinoline (THIQ) family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a tetrahydroisoquinoline core with a carboxylic acid group and a 2-methylbutanoyl substituent. This structural configuration is believed to influence its biological activity significantly.

Cholinesterase Inhibition

Research indicates that compounds within the THIQ family can inhibit cholinesterases (AChE and BuChE), enzymes involved in neurotransmitter breakdown. The presence of the 2-methylbutanoyl group enhances the inhibitory activity against AChE compared to other substituents like 2-methylpropanoyl or 3-methylbutanoyl .

Anti-Cancer Activity

Studies have shown that derivatives of tetrahydroisoquinoline exhibit anti-cancer properties by inhibiting Bcl-2 family proteins, which are crucial for cancer cell survival. The compound demonstrated a binding affinity with Ki values around 5.2 µM against Bcl-2 proteins and induced apoptosis in Jurkat cells through caspase-3 activation .

Biological Activity Data

| Activity | Mechanism | IC50/Ki Value | Reference |

|---|---|---|---|

| Cholinesterase Inhibition | AChE Inhibition | 45.0 ± 0.031 µM | |

| Anti-Cancer | Bcl-2 Inhibition | Ki = 5.2 µM | |

| Apoptosis Induction | Caspase-3 Activation | Dose-dependent |

Case Studies

- Cholinesterase Inhibition Study : A study conducted on various THIQ derivatives highlighted that the presence of specific substituents significantly affects their inhibitory potency against cholinesterases. The study found that the 2-(2-Methylbutanoyl) group led to enhanced inhibition compared to other alkyl groups .

- Anti-Cancer Efficacy : In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines, showcasing its potential as an anti-cancer agent. The mechanism was linked to its ability to bind to Bcl-2 proteins effectively .

- Neuroprotective Effects : Another investigation into the neuroprotective properties of THIQ derivatives suggested that compounds similar to this compound could mitigate neurodegeneration by inhibiting oxidative stress pathways .

Q & A

Q. What are the key synthetic routes for preparing 2-(2-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and what methodological considerations are critical for high yield?

The synthesis of this compound typically involves coupling the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core with a 2-methylbutanoyl group. A common approach is using carbodiimide-based coupling reagents (e.g., DCC or EDC) with activators like HOBt to form the amide bond . For example, Boc-protected Tic derivatives can be coupled with activated 2-methylbutanoic acid, followed by deprotection under acidic conditions (e.g., HCl in methanol) . Critical factors include:

Q. How does the stereochemistry of the Tic core influence the physicochemical properties of this compound?

The rigid, bicyclic structure of Tic restricts conformational flexibility, making stereochemistry critical. The (S)-enantiomer of Tic is often preferred in drug design due to its similarity to (S)-proline, which enables stable secondary structures in peptides . For 2-(2-methylbutanoyl)-Tic derivatives:

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

- NMR spectroscopy : 1H/13C NMR identifies rotamers and confirms stereochemistry (e.g., coupling constants for amide bonds) .

- Mass spectrometry : High-resolution MS validates molecular weight and purity.

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks .

- HPLC : Chiral columns (e.g., C18 with chiral modifiers) assess enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for Tic derivatives, such as varying receptor binding affinities?

Discrepancies often arise from:

- Conformational heterogeneity : Rotamers or stereoisomers may exhibit divergent binding modes. Use dynamic NMR or molecular dynamics simulations to study flexibility .

- Assay conditions : Buffer pH or co-solvents (e.g., DMSO) can alter protonation states. Standardize protocols across studies .

- Receptor subtype selectivity : Screen derivatives against related receptors (e.g., κ vs. μ opioid receptors) using radioligand binding assays .

Q. What strategies optimize enantioselective synthesis of this compound for pharmacological applications?

- Chiral auxiliaries : Use (S)-Tic precursors synthesized via asymmetric hydrogenation or enzymatic resolution .

- Organocatalysis : Proline-derived catalysts enable asymmetric aldol reactions to install chiral centers .

- Dynamic kinetic resolution : Combine racemic substrates with chiral catalysts to favor a single enantiomer .

Q. How does the 2-methylbutanoyl group impact this compound’s pharmacokinetic profile compared to other acylated Tic derivatives?

The 2-methylbutanoyl group enhances:

- Lipophilicity : Increases membrane permeability (logP can be calculated via HPLC retention times).

- Metabolic stability : Branched chains resist cytochrome P450 oxidation better than linear analogs .

- Receptor interactions : The bulky substituent may sterically hinder off-target binding. Compare IC50 values in functional assays .

Q. What computational methods are effective for predicting the bioactivity of novel Tic derivatives?

- Molecular docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., ACE for antihypertensive activity) .

- QSAR models : Train on datasets of Tic derivatives with known IC50 values to predict activity .

- MD simulations : Analyze binding stability and water-mediated interactions over nanosecond timescales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.